molecular formula C9H11NO3 B3345377 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone CAS No. 1044764-21-7

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B3345377
CAS No.: 1044764-21-7
M. Wt: 181.19 g/mol
InChI Key: TYGXVCHAPZETCH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylethanone, featuring an amino group at the second position and hydroxyl groups at the fourth and third positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylethanone derivative.

    Hydroxylation: The hydroxyl groups at the fourth and third positions can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: LiAlH4, NaBH4.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-hydroxyphenyl)ethanone: Lacks the hydroxymethyl group at the third position.

    2-Amino-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxyl group at the third position.

Uniqueness

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone is unique due to the presence of both hydroxyl and hydroxymethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-amino-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGXVCHAPZETCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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